

# Technical Support Center: Improving the Bioavailability of FT895

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FT895    |           |
| Cat. No.:            | B2679868 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of **FT895**, a potent and selective HDAC11 inhibitor.

#### **Frequently Asked Questions (FAQs)**

Q1: What is FT895 and why is improving its bioavailability important?

A1: **FT895** is a potent and selective inhibitor of histone deacetylase 11 (HDAC11) with an IC50 of 3 nM.[1][2][3] It has shown potential as a therapeutic agent in oncology and inflammation research.[2][4] However, a significant challenge with **FT895** is its lack of oral bioavailability, which limits its clinical development for oral administration.[5] Improving its oral bioavailability is crucial for developing it as a more convenient and patient-compliant therapeutic.

Q2: What are the known pharmacokinetic properties of **FT895**?

A2: Pharmacokinetic studies in male Balb/c nude mice have shown that **FT895** has a moderate clearance and a high volume of distribution.[4] When administered intravenously (i.v.) at 1 mg/kg, it has a half-life (t1/2) of 9.4 hours.[6] Following intraperitoneal (i.p.) dosing at 5 mg/kg, it exhibits a similar half-life of 10.2 hours and a bioavailability of 81%.[6] This suggests that while it can be absorbed systemically, oral administration presents a significant barrier.

Q3: What are the primary reasons a compound like **FT895** might have poor oral bioavailability?

#### Troubleshooting & Optimization





A3: The primary reasons for poor oral bioavailability of a drug candidate can be categorized as follows:

- Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
- Low Permeability: The drug may not be able to effectively cross the intestinal membrane to enter the bloodstream.
- First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
- Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q4: What are some initial strategies to consider for improving the oral bioavailability of FT895?

A4: Based on established pharmaceutical formulation strategies, several approaches can be explored to enhance the oral bioavailability of poorly soluble drugs like **FT895**.[7][8] These include:

- Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.[9][10]
- Amorphous Solid Dispersions: Dispersing FT895 in a hydrophilic carrier can maintain it in a more soluble, amorphous state.[7][10]
- Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug
  Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic transport,
  potentially bypassing first-pass metabolism.[7][11][12]
- Complexation: Using agents like cyclodextrins can form inclusion complexes with FT895, enhancing its solubility.[13]
- Prodrug Approach: Modifying the chemical structure of FT895 to create a more soluble or permeable prodrug that converts to the active form in the body.[10]



# **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue Encountered                                                   | Potential Cause                                                                      | Troubleshooting Steps                                                                                                                                                                                                                                                                                               |
|---------------------------------------------------------------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low in vitro dissolution of FT895 formulation.                      | Poor solubility of FT895 in the dissolution medium.                                  | - Attempt particle size reduction (micronization/nanosuspension ) Develop an amorphous solid dispersion with a hydrophilic polymer Formulate FT895 in a lipid-based system (e.g., SEDDS) Evaluate the effect of different pH values on dissolution if FT895 has ionizable groups.                                   |
| High variability in in vivo pharmacokinetic data.                   | Inconsistent drug release from the formulation or food effects.                      | - Optimize the formulation to ensure consistent drug release Standardize the feeding schedule of experimental animals Consider a formulation that minimizes food effects, such as a lipid-based system.                                                                                                             |
| Low oral bioavailability despite good in vitro dissolution.         | Poor membrane permeability<br>or significant first-pass<br>metabolism.               | - Investigate the permeability of FT895 using in vitro models like Caco-2 cell monolayers If permeability is low, consider incorporating permeation enhancers into the formulation If first-pass metabolism is suspected, explore formulations that promote lymphatic uptake (e.g., LBDDS) to bypass the liver.[14] |
| Precipitation of FT895 in the gastrointestinal tract upon dilution. | The formulation is unable to maintain FT895 in a solubilized state in the GI fluids. | - For lipid-based systems,<br>optimize the surfactant and co-<br>surfactant concentrations to                                                                                                                                                                                                                       |



ensure the formation of a stable microemulsion upon dilution.- For solid dispersions, select a polymer that can maintain supersaturation of the drug in solution.

#### **Data Presentation**

Table 1: Summary of Known Pharmacokinetic Parameters of FT895 in Mice

| Parameter              | Intravenous (i.v.)<br>Administration (1 mg/kg) | Intraperitoneal (i.p.)<br>Administration (5 mg/kg) |
|------------------------|------------------------------------------------|----------------------------------------------------|
| Half-life (t1/2)       | 9.4 hours[6]                                   | 10.2 hours[6]                                      |
| Bioavailability        | N/A                                            | 81%[6]                                             |
| Clearance              | Moderate (42 mL/min/kg)[6]                     | Not Reported                                       |
| Volume of Distribution | High[6]                                        | Not Reported                                       |

Table 2: Reported Solubility of **FT895** in Various Solvents and Formulations

| Solvent/Formulation                              | Solubility                       |
|--------------------------------------------------|----------------------------------|
| DMSO                                             | ~125 mg/mL (~354.8 mM)[1][15]    |
| 10% DMSO + 90% Corn Oil                          | ≥ 5 mg/mL (14.19 mM)[3][15]      |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.90 mM)[1][3][15] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline)          | ≥ 2.08 mg/mL (5.90 mM)[1][3][15] |

## **Experimental Protocols**

Protocol 1: Preparation of an Amorphous Solid Dispersion of FT895 using Spray Drying



- Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
- Solvent System: Identify a common solvent system in which both FT895 and the selected polymer are soluble (e.g., methanol, ethanol, or a mixture).
- Preparation of Spray Solution:
  - Dissolve FT895 and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
  - Stir the solution until both components are completely dissolved.
- Spray Drying Process:
  - Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimal conditions for the solvent system and polymer.
  - Spray the solution into the drying chamber.
  - Collect the resulting solid dispersion powder.
- Characterization:
  - Analyze the solid-state properties of the powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of FT895.
  - Evaluate the in vitro dissolution of the solid dispersion in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for FT895

- Excipient Screening:
  - Determine the solubility of FT895 in various oils (e.g., Capryol™ 90, Labrafil® M 1944
     CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®
     HP, PEG 400).



- Ternary Phase Diagram Construction:
  - Based on solubility data, select an oil, surfactant, and co-surfactant.
  - Construct a ternary phase diagram to identify the self-emulsifying region.
- SEDDS Formulation:
  - Prepare different ratios of the selected oil, surfactant, and co-surfactant within the selfemulsifying region.
  - Dissolve FT895 in the optimized excipient mixture with gentle heating and stirring.
- Characterization:
  - Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a microemulsion.
  - Measure the droplet size and zeta potential of the resulting microemulsion.
  - Evaluate the in vitro dissolution and drug release from the SEDDS formulation.

#### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for improving the oral bioavailability of FT895.





Click to download full resolution via product page

Caption: Simplified signaling pathway showing the effect of FT895 on the Hippo pathway.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FT895 | HDAC11 (histone deacetylase) inhibitor | CAS# 2225728-57-2 | InvivoChem [invivochem.com]
- 2. FT895 (FT-895) | HDAC11 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. JCI HDAC11 inhibition triggers bimodal thermogenic pathways to circumvent adipocyte catecholamine resistance [jci.org]
- 6. Frontiers | HDAC11, an emerging therapeutic target for metabolic disorders [frontiersin.org]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Technical Support Center: Improving the Bioavailability of FT895]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2679868#improving-the-bioavailability-of-ft895]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com